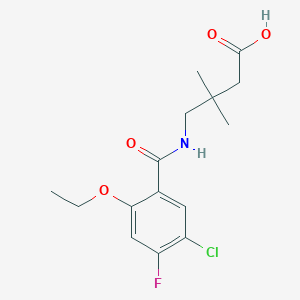

4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid

Description

Properties

IUPAC Name |

4-[(5-chloro-2-ethoxy-4-fluorobenzoyl)amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClFNO4/c1-4-22-12-6-11(17)10(16)5-9(12)14(21)18-8-15(2,3)7-13(19)20/h5-6H,4,7-8H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDKMQXGRYLKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19ClFNO4

- Molecular Weight : 331.77 g/mol

- CAS Number : 1805818-57-8

The biological activity of this compound is primarily attributed to its interaction with cellular targets that lead to apoptosis in cancer cells. The mechanisms include:

- Inhibition of Tubulin Polymerization : Similar to other anticancer agents, this compound may disrupt microtubule dynamics, which is crucial for cell division and growth.

- DNA Intercalation : The aromatic structure allows for potential intercalation into DNA, leading to interference with replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, further contributing to cytotoxicity by damaging cellular components.

Cytotoxicity Studies

Recent studies have demonstrated that 4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 15.0 | DNA intercalation and ROS generation |

| MCF7 (Breast) | 20.0 | Induction of apoptosis |

Study 1: Antitumor Activity in A549 Cells

A study investigated the effects of the compound on A549 lung carcinoma cells. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of 12.5 µM. Immunostaining revealed significant perinuclear staining, suggesting effective localization within the cells and potential mechanisms involving the disruption of microtubule formation .

Study 2: Selective Toxicity in HeLa Cells

Another study focused on HeLa cervical cancer cells, where the compound displayed an IC50 value of 15 µM. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The study concluded that the compound's structural features contribute to its selective toxicity against rapidly dividing cells .

Comparison with Similar Compounds

Key Structural Differences :

| Compound | Aromatic Substituents | Linkage Type | Biological Role |

|---|---|---|---|

| Target Compound | 5-Cl, 2-OEt, 4-F | Amide | Presumed metabolite/drug lead |

| 5F-MDMB-PINACA M7 | None (metabolite core) | Ester (parent) | SC metabolite |

| MDMB-FUBINACA M1 | Fluorobenzylindazole | Amide | SC metabolite |

Derivatives in NF-κB Inhibition

3,3-Dimethylbutanoic acid derivatives are also explored in non-cannabinoid contexts. For example:

- ((2S,3R,4R)-4-(3,4-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl)methyl 3,3-dimethylbutanoate (10): This NF-κB inhibitor uses a 3,3-dimethylbutanoate ester linked to a dimethoxybenzyl-tetrahydrofuran scaffold. Unlike the target compound, it employs an ester bond and lacks halogen substitution, resulting in distinct electronic properties and metabolic pathways .

Functional Implications :

- Ester vs. Amide Linkages : Ester-based derivatives (e.g., Compound 10) are more prone to enzymatic hydrolysis, whereas the amide bond in the target compound may confer greater metabolic stability .

- Substituent Effects : The ethoxy and chloro groups in the target compound could modulate receptor binding affinity compared to methoxy or unsubstituted analogs.

Analytical Detection and Pharmacokinetics

Analytical reports highlight the challenges in detecting 3,3-dimethylbutanoic acid derivatives:

- LC-MS/MS Sensitivity: Compounds like 5-fluoro-PINACA 3,3-dimethylbutanoic acid are detectable at thresholds of 5.0 ng/mL in serum/plasma, but structural variations (e.g., ethoxy vs. fluorine substitution) necessitate method optimization for accurate quantification of the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDCI·HCl) with catalytic 4-DMAP and a base like DIPEA. Key steps include:

- Activation of the carboxylic acid moiety (e.g., 3,3-dimethylbutanoic acid) with EDCI·HCl.

- Reaction with the amine group of 5-chloro-2-ethoxy-4-fluorobenzamide under anhydrous conditions.

- Purification via flash chromatography (e.g., EtOAc/acetone gradients) .

- Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), reaction time (12–24 hours), and temperature (0°C to room temperature) significantly impact yield and purity.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify substituent positions (e.g., ethoxy, chloro, fluorine) and the 3,3-dimethylbutanoic acid backbone.

- LC-HRMS or GC-MS : For molecular weight confirmation and purity assessment (>95% by integration of chromatographic peaks).

- IR Spectroscopy : To identify functional groups (amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H stretch ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address variability in metabolite detection across biological matrices (e.g., blood vs. urine)?

- Methodological Answer :

- Matrix-Specific Optimization : Adjust LC-MS/MS parameters (e.g., ionization mode, collision energy) to mitigate ion suppression/enhancement effects.

- Stability Studies : Store samples at –20°C to prevent metabolite degradation (e.g., 3,3-dimethylbutanoic acid derivatives are stable for ≥7 days in refrigerated blood) .

- Internal Standards : Use deuterated analogs (e.g., d₃-4F-MDMB-BINACA) to normalize quantification .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assays under controlled conditions (e.g., pH, temperature, cell line passage number).

- Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurities affecting bioactivity .

- Targeted Binding Studies : Perform molecular docking with high-resolution protein structures (e.g., using SHELX-refined crystallographic data) to confirm hypothesized enzyme/receptor interactions .

Q. How can researchers differentiate between parent compounds and metabolites in forensic toxicology studies?

- Methodological Answer :

- Fragmentation Patterns : Use HRMS to identify diagnostic ions (e.g., loss of 3,3-dimethylbutanoic acid moiety, m/z 116.16).

- Retention Time Shifts : Metabolites (e.g., hydroxylated or hydrolyzed derivatives) typically elute earlier than parent compounds in reversed-phase LC .

- Synthetic Standards : Cross-reference with authenticated metabolites (e.g., 4F-MDMB-BINACA 3,3-dimethylbutanoic acid) .

Data Contradiction Analysis

Q. Why do some studies report inconsistent enzymatic inhibition data for this compound?

- Root Cause : Variability in assay conditions (e.g., enzyme isoform used, substrate concentration).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.